molecular formula C9H8BrN B1281942 3-(2-Bromophenyl)propanenitrile CAS No. 61698-07-5

3-(2-Bromophenyl)propanenitrile

Cat. No. B1281942
CAS RN: 61698-07-5
M. Wt: 210.07 g/mol
InChI Key: SZLHFTWIJCWDER-UHFFFAOYSA-N
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Patent
US09193693B2

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of acetonitrile (49 g, 1.20 mol, 9.96 equiv) in tetrahydrofuran (150 mL). This was followed by the addition of BuLi (72 mL, 1.50 equiv) dropwise with stirring at −78° C. Stirred at −78° C. for 1 h. To this was added a solution of 1-bromo-2-(bromomethyl)benzene (30 g, 120.00 mmol, 1.00 equiv) in tetrahydrofuran (100 mL) dropwise with stiffing at −78° C. The resulting solution was stirred for 1 h at −78° C. The reaction was quenched by the addition of 100 mL of water at −78° C. The resulting aqueous solution was extracted with 3×100 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:20). The crude product was purified by distillation under reduced pressure (2 mm Hg) and the fraction was collected at 98-107° C. This resulted in 13.21 g (52%) of 3-(2-bromophenyl)propanenitrile as colorless oil.
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[Li]CCCC.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16]Br>O1CCCC1>[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:2][C:1]#[N:3]

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CBr
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 3-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
Stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
with stiffing at −78° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h at −78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 100 mL of water at −78° C
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with 3×100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation under reduced pressure (2 mm Hg)
CUSTOM
Type
CUSTOM
Details
the fraction was collected at 98-107° C
CUSTOM
Type
CUSTOM
Details
This resulted in 13.21 g (52%) of 3-(2-bromophenyl)propanenitrile as colorless oil

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.